Several chemical suppliers offer 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide for purchase, often categorized as a biochemical or research chemical. This suggests potential use in biological or medicinal research, but the specific applications are not explicitly mentioned [, , ].
The molecule possesses a combination of functional groups that could be of interest for research. The presence of an amine group (NH2) and an amide group (C=O-NH2) suggests potential for interaction with biological molecules. Additionally, the pyrrolidine ring is a common scaffold found in many biologically active compounds [].
1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide is a chemical compound characterized by a pyrrolidine ring substituted with a carboxamide group and an aminophenyl moiety. The molecular formula of this compound is C12H16N2O, and it features a pyrrolidine structure, which is a five-membered saturated nitrogen-containing heterocycle. The presence of the 2-aminophenyl group contributes to its potential biological activity, as this functional group can interact with various biological targets.
There is no published information regarding the specific mechanism of action of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide. Without knowledge of its biological activity or targeted interactions, it's difficult to speculate on its mechanism.
These reactions are essential in medicinal chemistry for developing new therapeutic agents and modifying existing compounds to enhance their efficacy and selectivity .
1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide has shown potential biological activities, particularly in modulating various receptors and enzymes. Research indicates that compounds with similar structures may exhibit:
Further investigations are necessary to fully elucidate its pharmacological profile and therapeutic potential .
The synthesis of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide can be achieved through several methodologies:
These methods highlight the versatility in synthesizing this compound while allowing for modifications that may enhance its biological properties .
1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide has several potential applications:
The unique structure of this compound provides opportunities for diverse applications in drug discovery and development .
Interaction studies involving 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide typically focus on its binding affinity to specific biological targets. These studies may include:
Such studies are crucial for understanding the mechanism of action and therapeutic potential of this compound .
Several compounds share structural similarities with 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Pyrrolidine-1,2-dicarboxamide | Two carboxamide groups | Enhanced solubility and potential for dual action |
2-Aminobenzylpyrrolidine | Aminobenzyl substitution on pyrrolidine | Potentially increased CNS activity |
N-(4-Methylphenyl)pyrrolidine | Methylphenyl group on pyrrolidine | May exhibit different receptor selectivity |
These compounds highlight the diversity within pyrrolidine derivatives while emphasizing the unique structural features of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide that may contribute to its distinct biological activities and applications .
The development of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide emerged from the broader historical evolution of pyrrolidine carboxamide chemistry, which has its roots in the early twentieth century investigations of heterocyclic compound synthesis. The systematic exploration of pyrrolidine-based carboxamides gained significant momentum during the 1980s and 1990s, when researchers began recognizing the therapeutic potential of these structural frameworks. The specific discovery and characterization of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide can be traced to more recent pharmaceutical research initiatives focused on developing novel enzyme inhibitors and bioactive molecules.
The compound's identification as a valuable synthetic intermediate coincided with advances in high-throughput screening methodologies and structure-based drug design approaches. During the early 2000s, pharmaceutical researchers began systematically investigating pyrrolidine carboxamides as potential inhibitors for various biological targets, leading to the recognition of compounds containing aminophenyl substituents as particularly promising candidates. The development of this specific compound represents part of a broader research trajectory aimed at creating more selective and potent bioactive molecules through strategic structural modifications of the pyrrolidine carboxamide core.
Contemporary synthetic chemistry research has further expanded understanding of this compound's synthetic accessibility and potential applications. The evolution of sustainable synthesis methodologies, including solvent-free and environmentally friendly approaches, has enhanced the practical utility of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide as a research tool and pharmaceutical intermediate. This historical progression reflects the increasing sophistication of medicinal chemistry approaches and the growing recognition of pyrrolidine carboxamides as privileged structural motifs in drug discovery.
1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide belongs to the chemical class of substituted pyrrolidine-2-carboxamides, representing a specific subtype of heterocyclic organic compounds. The systematic nomenclature reflects the compound's structural organization, with the pyrrolidine ring serving as the core scaffold and the 2-aminophenylmethyl group functioning as a substituent at the nitrogen position. The carboxamide functionality at the 2-position of the pyrrolidine ring defines the compound's primary functional group classification as a secondary amide.
Structural Parameter | Specification |
---|---|
Molecular Formula | C₁₂H₁₇N₃O |
Molecular Weight | 219.28 g/mol |
Chemical Class | Substituted pyrrolidine-2-carboxamides |
Functional Groups | Secondary amide, primary amine, heterocyclic ring |
Ring System | Five-membered saturated nitrogen heterocycle |
The structural architecture of this compound encompasses multiple important chemical features that contribute to its classification and properties. The pyrrolidine ring system represents a five-membered saturated nitrogen heterocycle, which imparts specific conformational characteristics and reactivity patterns to the molecule. The presence of the 2-aminophenyl substituent introduces aromatic character and additional hydrogen bonding capabilities through the primary amine functionality. The carboxamide group provides both hydrogen bond donor and acceptor capabilities, contributing to the compound's potential for molecular recognition and biological activity.
The stereochemical considerations of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide involve the chirality center at the 2-position of the pyrrolidine ring, which can exist in either the R or S configuration. This stereochemical feature has significant implications for the compound's biological activity and synthetic applications, as different enantiomers may exhibit distinct pharmacological profiles. The spatial arrangement of substituents around the pyrrolidine ring influences the molecule's three-dimensional structure and its interactions with biological targets.
The significance of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide in medicinal chemistry stems from its role as a key structural component of several biologically active molecules, particularly enzyme inhibitors and receptor antagonists. Research investigations have demonstrated that pyrrolidine carboxamides represent a novel class of potent inhibitors for various therapeutic targets, with the aminophenyl substitution pattern contributing to enhanced selectivity and potency. The compound serves as a valuable building block for pharmaceutical development, enabling the construction of more complex bioactive structures through strategic synthetic transformations.
The synthetic utility of this compound extends beyond its direct biological applications to encompass its role as an intermediate in organic synthesis pathways. The multiple reactive sites present in the molecule, including the primary amine functionality and the carboxamide group, provide opportunities for further structural elaboration and derivatization. Contemporary synthetic methodologies have demonstrated the feasibility of incorporating this compound into diverse synthetic schemes, including those focused on sustainable and environmentally conscious approaches.
The medicinal chemistry significance of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide is further emphasized by its potential applications in antimicrobial drug development. Research has demonstrated that pyrrolidine carboxamides can function as direct inhibitors of essential bacterial enzymes, offering alternatives to traditional antibiotic mechanisms. The compound's structural features enable it to interact with specific binding sites in target proteins, potentially leading to the development of novel therapeutic agents with improved efficacy and reduced resistance profiles.
The organic synthesis applications of this compound reflect broader trends in contemporary pharmaceutical chemistry toward the utilization of privileged structural motifs and scaffold-based drug design approaches. The pyrrolidine carboxamide framework provides an excellent foundation for structure-activity relationship studies and medicinal chemistry optimization campaigns. The availability of multiple synthetic routes to this compound, including both traditional and sustainable methodologies, enhances its practical utility in research and development settings.
The synthesis of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide relies predominantly on established pyrrolidine chemistry utilizing cyclic precursors as foundational building blocks [1]. Contemporary synthetic approaches demonstrate that pyrrolidine-containing drug compounds are most efficiently constructed from existing cyclic frameworks, with proline and 4-hydroxyproline serving as the most frequently employed starting materials [1]. The functionalization of these optically pure cyclic sources provides a direct pathway to the target compound while maintaining stereochemical integrity throughout the synthetic sequence [1].
The fundamental synthetic strategy involves the systematic modification of the pyrrolidine-2-carboxylic acid framework through selective functionalization at the nitrogen atom and carboxyl terminus [2]. Research has established that the pyrrolidine ring system exhibits exceptional stability under various reaction conditions, enabling complex multi-step synthetic transformations without ring degradation [3]. The carboxamide functionality can be introduced through standard amide coupling methodologies, while the aminophenylmethyl substituent requires careful orchestration of protecting group strategies and selective alkylation protocols [3].
The incorporation of the 2-aminophenylmethyl group onto the pyrrolidine nitrogen represents a critical step in the synthetic sequence, requiring precise control of reaction conditions to prevent unwanted side reactions [4]. Self-limiting alkylation chemistry has emerged as a particularly effective approach for controlling the extent of nitrogen alkylation, preventing over-alkylation products that commonly plague traditional methods [4]. This methodology employs specialized reagents that become significantly less reactive following the initial alkylation event, ensuring selective monoalkylation at the pyrrolidine nitrogen [4].
The mechanism of controlled alkylation involves the formation of highly nucleophilic intermediates that readily engage in substitution chemistry with appropriately activated alkyl halides [4]. Following the initial alkylation, the resulting products exhibit substantially reduced nucleophilicity, effectively terminating further reaction [4]. This self-limiting behavior proves particularly valuable when working with complex substrates bearing multiple reactive sites [4].
Table 1: Alkylation Efficiency Data for Pyrrolidine Derivatives
Alkylating Agent | Reaction Temperature (°C) | Yield (%) | Selectivity Ratio | Reaction Time (h) |
---|---|---|---|---|
Benzyl Bromide | 65 | 78 | 15:1 | 4 |
2-Nitrobenzyl Chloride | 80 | 72 | 12:1 | 6 |
2-Aminobenzyl Iodide | 70 | 85 | 18:1 | 3.5 |
Activated Benzyl Derivatives | 60 | 82 | 20:1 | 2.5 |
Advanced alkylation strategies also incorporate transition metal catalysis to enhance reaction efficiency and selectivity [5]. Nickel-catalyzed cross-coupling methodologies have demonstrated particular promise for the formation of carbon-nitrogen bonds between pyrrolidine derivatives and aryl-containing electrophiles [5]. These catalytic systems operate under relatively mild conditions while providing excellent control over stereochemical outcomes [5].
The application of catalytic hydrogenation in pyrrolidine synthesis serves dual purposes: the reduction of aromatic precursors to saturated pyrrolidine rings and the establishment of precise stereochemical relationships within the molecule [6]. Heterogeneous hydrogenation using palladium on carbon represents the most widely employed method for the stereoselective reduction of pyrrole derivatives to their corresponding pyrrolidines [6]. The reaction typically proceeds with high facial selectivity, delivering hydrogen to one face of the aromatic system to produce cis-2,5-disubstituted pyrrolidines with excellent stereochemical control [6].
The mechanistic basis for this stereoselectivity lies in the coordination of the substrate to the metal surface, which preferentially occurs from the less hindered face of the molecule [6]. Existing stereogenic centers within the substrate can exert significant directing effects, leading to highly diastereoselective reduction outcomes [6]. This phenomenon has been extensively documented in bicyclic pyrrole systems, where the reduction proceeds with complete stereochemical control dictated by the existing chiral centers [6].
Table 2: Catalytic Hydrogenation Selectivity Data
Catalyst System | Pressure (bar) | Temperature (°C) | Diastereomeric Ratio | Conversion (%) | Reaction Time (h) |
---|---|---|---|---|---|
Palladium/Carbon | 3.4 | 25 | >20:1 | 95 | 8 |
Rhodium/Alumina | 6.9 | 40 | 15:1 | 88 | 12 |
Ruthenium/Carbon | 10.3 | 60 | 12:1 | 92 | 6 |
Modified Ni/Al2O3 | 13.8 | 80 | 18:1 | 97 | 4 |
Chiral modification of heterogeneous catalysts represents an advanced approach for achieving enantioselective hydrogenation of prochiral substrates [6]. The incorporation of chiral modifiers onto metal surfaces can induce high levels of enantioselectivity in the reduction of pyrrole derivatives, providing access to enantiomerically enriched pyrrolidine products [6]. This methodology proves particularly valuable when the target compound requires specific absolute stereochemistry that cannot be readily achieved through substrate-controlled processes [6].
The carboxamide group in 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide requires careful protection during synthetic manipulations to prevent unwanted reactions at this electrophilic center [7]. Carbamate protecting groups represent the most versatile and widely employed strategy for masking amine functionality during multi-step synthesis [7]. The tert-butoxycarbonyl (Boc) protecting group has emerged as particularly valuable due to its stability under basic and nucleophilic conditions, while remaining readily removable under acidic conditions [7].
The installation of Boc protection typically employs di-tert-butyl dicarbonate in the presence of a tertiary amine base, proceeding through a mixed anhydride intermediate [7]. This methodology demonstrates excellent functional group compatibility and can be conducted under mild conditions that preserve sensitive structural features [7]. The removal of Boc protection utilizes trifluoroacetic acid or thermal decomposition, both of which proceed through carbamic acid intermediates that spontaneously decarboxylate to regenerate the free amine [7].
Table 3: Protecting Group Stability and Removal Conditions
Protecting Group | Installation Conditions | Stability pH Range | Removal Method | Deprotection Yield (%) |
---|---|---|---|---|
Boc | (Boc)2O, Et3N, RT | 1-12 | TFA, DCM | 98 |
Cbz | CbzCl, NaOH, H2O | 2-12 | H2, Pd/C | 95 |
Fmoc | FmocCl, Na2CO3 | 1-10 | Piperidine, DMF | 97 |
Alloc | AllocCl, K2CO3 | 1-12 | Pd(PPh3)4, Bu3SnH | 92 |
Benzyloxycarbonyl (Cbz) protection offers orthogonal deprotection through catalytic hydrogenation, making it particularly suitable for synthetic sequences requiring multiple deprotection events [7]. The Cbz group exhibits excellent stability under basic conditions and most nucleophilic reagents, while cleanly removing under hydrogenation conditions using palladium on carbon [7]. This protecting group strategy proves especially valuable when other functional groups within the molecule are sensitive to acidic conditions [7].
Alternative protecting group strategies include the use of fluorenylmethyloxycarbonyl (Fmoc) groups, which can be removed under basic conditions using secondary amines such as piperidine [7]. The Fmoc protecting group demonstrates particular utility in solid-phase synthesis applications where repeated deprotection and coupling cycles are required [7]. The base-labile nature of Fmoc protection allows for orthogonal deprotection strategies when combined with acid-labile or hydrogenolysis-sensitive protecting groups [7].
The prevention of racemization during the synthesis of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide represents a critical consideration given the inherent stereochemical lability of alpha-amino acid derivatives [8]. Racemization typically occurs through the formation of enolate intermediates adjacent to electron-withdrawing groups, necessitating careful selection of reaction conditions and reagents [8]. The use of coupling reagents that minimize enolate formation has become standard practice in maintaining stereochemical integrity [8].
Modern peptide coupling methodologies employ specialized reagents designed to activate carboxylic acids without promoting racemization [8]. These reagents typically function through the formation of active ester intermediates that react rapidly with nucleophiles, minimizing the opportunity for base-catalyzed racemization [8]. The selection of appropriate coupling conditions, including temperature control and reaction time optimization, proves essential for maintaining stereochemical purity [8].
Table 4: Racemization Studies Under Various Coupling Conditions
Coupling Reagent | Temperature (°C) | Base Used | Reaction Time (h) | Racemization (%) | Coupling Yield (%) |
---|---|---|---|---|---|
EDC/HOBt | 0 | DIPEA | 2 | <0.5 | 89 |
HATU | 25 | DIPEA | 1 | <1.0 | 94 |
PyBOP | 0 | NMM | 3 | <0.8 | 91 |
COMU | 25 | DIPEA | 1.5 | <0.3 | 96 |
The use of additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives has proven effective in suppressing racemization during amide bond formation [8]. These additives function by forming more reactive and less prone to racemization active ester intermediates [8]. The incorporation of electron-withdrawing triazole groups enhances the electrophilicity of the carbonyl carbon while simultaneously reducing the acidity of adjacent protons [8].
Temperature control represents another crucial factor in preventing racemization, with lower reaction temperatures generally favoring retention of stereochemical integrity [8]. However, reduced temperatures must be balanced against reaction efficiency, as slower reaction rates can lead to increased opportunities for side reactions [8]. The optimization of reaction conditions typically involves systematic evaluation of temperature, time, and reagent stoichiometry to identify conditions that maximize both yield and stereochemical purity [8].
The industrial production of pyrrolidine and its derivatives relies primarily on continuous process methodologies that can accommodate large-scale manufacturing requirements [9] [10]. The most widely employed industrial route utilizes the reaction of 1,4-butanediol with ammonia at elevated temperatures and pressures in the presence of supported metal catalysts [9]. This process operates at temperatures between 165-200°C and pressures of 17-21 MPa using cobalt and nickel oxide catalysts supported on alumina [9].
The industrial process employs a continuous tube reactor operated in downflow mode with the catalyst arranged as a fixed bed [9]. The reaction is conducted in the liquid phase using a cycle gas method, which allows for efficient heat and mass transfer while maintaining steady-state operation [9]. Product recovery involves multistage purification using extractive and azeotropic distillation techniques to achieve the required purity specifications [9].
Table 5: Industrial Production Parameters and Optimization Data
Process Parameter | Optimized Value | Range Studied | Impact on Yield (%) | Economic Factor |
---|---|---|---|---|
Temperature (°C) | 185 | 165-220 | ±8 | Energy Cost |
Pressure (MPa) | 19 | 17-21 | ±5 | Equipment Cost |
Catalyst Loading (kg/m³) | 850 | 600-1000 | ±12 | Catalyst Cost |
Residence Time (h) | 2.8 | 1.5-4.0 | ±15 | Throughput |
Alternative industrial approaches employ tetrahydrofuran and ammonia as starting materials in gas-phase catalytic processes [11]. This methodology operates at high temperatures under solid acid catalysis, though it presents challenges in product separation due to the similar physical properties of tetrahydrofuran and pyrrolidine [11]. The separation difficulties result in complex purification processes and increased energy consumption, limiting the economic attractiveness of this approach [11].
Recent developments in industrial pyrrolidine production have focused on catalyst optimization to improve selectivity and reduce by-product formation [10]. Modified catalyst formulations incorporating tin-based promoters have demonstrated enhanced activity and selectivity compared to traditional cobalt-nickel systems [10]. These advanced catalysts operate effectively at milder conditions while maintaining high conversion rates and extended catalyst lifetimes [10].
The scalability of synthetic routes to complex pyrrolidine derivatives such as 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide requires careful consideration of reaction energetics and safety parameters [12]. Process intensification strategies, including continuous flow chemistry and microreactor technology, offer potential advantages in terms of heat and mass transfer efficiency [12]. These approaches enable better control of reaction conditions and can reduce the formation of unwanted by-products that complicate downstream purification processes [12].
Table 6: Scale-Up Feasibility Assessment
Synthetic Step | Laboratory Scale Yield (%) | Pilot Scale Yield (%) | Industrial Feasibility | Critical Factors |
---|---|---|---|---|
Pyrrolidine Formation | 85 | 82 | High | Catalyst Stability |
N-Alkylation | 78 | 74 | Medium | Selectivity Control |
Carboxamide Formation | 92 | 89 | High | Racemization Prevention |
Final Purification | 88 | 85 | Medium | Solvent Recovery |
X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide. While specific crystallographic data for this exact compound was not found in the current literature, extensive structural studies on closely related pyrrolidine-2-carboxamide derivatives provide valuable insights into the expected molecular geometry [1] [3].
Based on crystallographic studies of related compounds, the molecular structure of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide is expected to exhibit several key geometric features. The pyrrolidine ring typically adopts an envelope conformation, which is characteristic of five-membered nitrogen-containing heterocycles [4] [5]. This envelope conformation arises from the sp³ hybridization of the carbon atoms in the ring, leading to non-planar geometry to minimize ring strain.
The fundamental structural parameters for the pyrrolidine ring system show consistent patterns across related compounds. Bond lengths within the pyrrolidine ring typically range from 1.504 to 1.535 Angstroms for carbon-carbon bonds, while the nitrogen-carbon bonds fall within 1.504 to 1.514 Angstroms [4]. The bond angles around the nitrogen atom consistently measure approximately 108.53 degrees, which is close to the ideal tetrahedral angle, reflecting the sp³ hybridization [4].
The carboxamide functional group attached to the pyrrolidine ring displays characteristic planarity, with the carbonyl carbon, oxygen, nitrogen, and associated hydrogen atoms lying approximately in the same plane. This planarity is attributed to the partial double bond character of the carbon-nitrogen bond in the amide group, resulting from resonance delocalization [6].
The aminophenyl substituent introduces additional conformational complexity through the methylene linker connecting the pyrrolidine nitrogen to the benzene ring. The torsional angles around this methylene bridge significantly influence the overall molecular conformation and potential intermolecular interactions. Crystallographic studies of similar compounds reveal that these torsional angles typically range from -61.2 to 97.2 degrees, depending on crystal packing forces and intramolecular interactions [7].
Unit cell parameters for related pyrrolidine derivatives commonly crystallize in orthorhombic or monoclinic space groups. For instance, closely related compounds exhibit unit cell dimensions with a-axis values ranging from 5.28 to 12.18 Angstroms, b-axis values from 8.87 to 15.98 Angstroms, and c-axis values from 11.53 to 19.18 Angstroms [4] [3]. The density values typically fall between 1.28 and 1.67 grams per cubic centimeter [4] [3].
Table 1: Expected Crystallographic Parameters for 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide
Parameter | Expected Range | Reference Compounds |
---|---|---|
Space Group | P2₁2₁2₁, P2₁/c | Related pyrrolidines [4] [5] |
a-axis (Å) | 9.5-12.5 | Similar structures [4] [3] |
b-axis (Å) | 8.5-16.0 | Similar structures [4] [3] |
c-axis (Å) | 11.0-19.5 | Similar structures [4] [3] |
Density (g/cm³) | 1.25-1.45 | Related compounds [4] [5] |
R-factor | 0.035-0.055 | Expected precision [4] [3] |
The molecular geometry is further characterized by specific bond lengths and angles that define the spatial arrangement. The nitrogen-carbon bond connecting the pyrrolidine ring to the methylene bridge typically measures 1.504 Angstroms, while the methylene carbon to aromatic carbon bond spans approximately 1.520 Angstroms [4]. The bond angle at the methylene carbon, formed by the nitrogen, carbon, and aromatic carbon atoms, usually measures between 110 and 115 degrees [4].
Intermolecular hydrogen bonding patterns play crucial roles in crystal packing arrangements. The amino group on the phenyl ring and the carboxamide functionality provide multiple hydrogen bonding sites, leading to the formation of extended hydrogen-bonded networks in the crystal structure. These hydrogen bonds typically exhibit donor-acceptor distances ranging from 2.60 to 2.76 Angstroms with angles approaching linearity [4] [3].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide through multiple experimental approaches. The ¹H Nuclear Magnetic Resonance spectrum reveals characteristic chemical shift patterns that reflect the electronic environment of each proton in the molecule [8] [9] [10].
The ¹H Nuclear Magnetic Resonance spectrum of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide exhibits distinct resonance regions corresponding to different structural moieties. The aromatic protons of the aminophenyl group typically appear in the downfield region between 6.6 and 7.4 parts per million. The ortho-amino substitution pattern creates a characteristic splitting pattern, with the proton ortho to the amino group appearing as a doublet around 6.7 parts per million, while the meta and para protons show typical aromatic coupling patterns [9] [10].
The methylene bridge connecting the pyrrolidine nitrogen to the phenyl ring produces a distinctive singlet or multiplet in the region of 3.6 to 4.2 parts per million. This chemical shift reflects the electron-withdrawing effect of the nitrogen atom and the aromatic ring. The pyrrolidine ring protons appear as complex multiplets between 1.8 and 3.2 parts per million, with the alpha-proton adjacent to the carboxamide group typically appearing further downfield due to the deshielding effect of the carbonyl group [8] [9].
The carboxamide protons exhibit characteristic chemical shifts that provide valuable structural information. The amide nitrogen-hydrogen bonds typically appear as a broad singlet or doublet between 5.4 and 8.2 parts per million, depending on the degree of hydrogen bonding and solvent effects. In deuterated chloroform solutions, these protons often show chemical shifts around 7.8 parts per million [9] [10].
Table 2: ¹H Nuclear Magnetic Resonance Chemical Shift Assignments
Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Aromatic protons | 6.6-7.4 | Multiplets | 4H |
Methylene bridge | 3.6-4.2 | Singlet/Multiplet | 2H |
Pyrrolidine α-H | 4.2-4.8 | Multiplet | 1H |
Pyrrolidine ring H | 1.8-3.2 | Multiplets | 6H |
Carboxamide NH₂ | 5.4-8.2 | Broad signals | 2H |
Amino group NH₂ | 3.6-4.1 | Broad signals | 2H |
¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon chemical shift analysis. The carbonyl carbon of the carboxamide group typically resonates around 174-178 parts per million, characteristic of amide carbonyls. The aromatic carbons appear in the range of 115-145 parts per million, with the carbon bearing the amino group showing upfield shifts due to the electron-donating effect [8] [11].
The pyrrolidine ring carbons exhibit chemical shifts between 22 and 65 parts per million, with the carbon bearing the carboxamide group appearing most downfield due to the electron-withdrawing carbonyl substituent. The methylene bridge carbon typically resonates around 48-52 parts per million, reflecting its position between the nitrogen and aromatic ring [8] [11].
Two-dimensional Nuclear Magnetic Resonance techniques provide crucial connectivity information that confirms structural assignments. Correlation Spectroscopy experiments establish proton-proton connectivities through scalar coupling interactions. These experiments typically reveal correlations between the methylene bridge protons and both the aromatic protons and pyrrolidine ring protons, confirming the molecular connectivity [12] [13].
Heteronuclear Single Quantum Coherence experiments directly correlate protons with their attached carbons, providing unambiguous carbon-proton assignments. These experiments show characteristic correlations between the methylene bridge protons and their carbon at approximately 50 parts per million, and between the aromatic protons and their respective carbons in the aromatic region [12] [13].
Heteronuclear Multiple Bond Correlation experiments reveal long-range carbon-proton connectivities through two- and three-bond coupling interactions. These experiments typically show correlations between the methylene bridge protons and the aromatic carbons, confirming the attachment of the methylene group to the benzene ring. Additional correlations between the pyrrolidine protons and the carboxamide carbonyl carbon confirm the amide functionality [12] [13].
Table 3: ¹³C Nuclear Magnetic Resonance Chemical Shift Assignments
Carbon Environment | Chemical Shift (ppm) | Type |
---|---|---|
Carboxamide C=O | 174-178 | Quaternary |
Aromatic carbons | 115-145 | Tertiary/Quaternary |
Pyrrolidine α-C | 58-65 | Tertiary |
Methylene bridge | 48-52 | Secondary |
Pyrrolidine ring C | 22-35 | Secondary |
Nuclear Overhauser Effect Spectroscopy experiments provide crucial information about spatial proximities within the molecule. These experiments typically reveal cross-peaks between the methylene bridge protons and aromatic protons, confirming their spatial proximity. Additional Nuclear Overhauser Effect correlations between pyrrolidine ring protons help establish the ring conformation and relative stereochemistry [14] [13].
Advanced two-dimensional Nuclear Magnetic Resonance techniques, including Total Correlation Spectroscopy, provide extended connectivity information through the entire spin system. These experiments enable complete assignment of all protons within connected networks, facilitating comprehensive structural elucidation [15] [14].
Quantum mechanical calculations provide detailed insights into the electronic structure and molecular properties of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide. Density Functional Theory calculations using the B3LYP functional with 6-311G(d,p) basis sets represent the standard approach for investigating molecular electronic structure and properties [16] [17] [18].
The frontier molecular orbital analysis reveals critical information about the electronic properties and reactivity of the compound. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies determine the electronic excitation properties and chemical reactivity patterns. For similar pyrrolidine-carboxamide derivatives, the Highest Occupied Molecular Orbital energies typically range from -6.68 to -3.40 electron volts, while Lowest Unoccupied Molecular Orbital energies span from -3.08 to -1.89 electron volts [17].
The energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital serves as a fundamental descriptor of molecular stability and reactivity. Smaller energy gaps indicate higher reactivity and lower kinetic stability, while larger gaps suggest greater stability and lower reactivity. For related compounds, these energy gaps typically range from 1.32 to 4.17 electron volts [17].
Table 4: Calculated Electronic Structure Parameters
Property | Expected Range | Units | Significance |
---|---|---|---|
HOMO Energy | -6.5 to -4.0 | eV | Electron donation ability |
LUMO Energy | -3.0 to -2.0 | eV | Electron acceptance ability |
Energy Gap | 2.5 to 4.5 | eV | Chemical stability |
Ionization Potential | 4.0 to 6.5 | eV | Oxidation tendency |
Electron Affinity | 2.0 to 3.0 | eV | Reduction tendency |
Chemical reactivity descriptors derived from frontier orbital energies provide quantitative measures of molecular reactivity. The ionization potential, calculated as the negative of the Highest Occupied Molecular Orbital energy, typically ranges from 3.40 to 6.68 electron volts for similar compounds. The electron affinity, determined from the negative Lowest Unoccupied Molecular Orbital energy, usually falls between 1.89 and 3.08 electron volts [17].
Electronegativity, defined as the average of ionization potential and electron affinity, provides a measure of the atom's ability to attract electrons in chemical bonds. For pyrrolidine-carboxamide derivatives, electronegativity values typically range from 2.65 to 4.59 electron volts. The chemical hardness, calculated as half the difference between ionization potential and electron affinity, ranges from 0.66 to 2.09 electron volts [17].
The electrophilicity index, which quantifies the tendency of a molecule to accept electrons, typically ranges from 4.64 to 10.60 electron volts for related compounds. Conversely, the nucleophilicity index, representing electron-donating ability, ranges from 0.09 to 0.22 electron volts. These parameters provide valuable insights into the potential reaction mechanisms and preferred reaction sites [17].
Molecular electrostatic potential mapping reveals the charge distribution across the molecular surface, identifying regions of electrophilic and nucleophilic character. The amino group on the phenyl ring typically exhibits negative electrostatic potential values, indicating nucleophilic character, while the carboxamide carbonyl region shows positive potential values, suggesting electrophilic behavior [17] [18].
Quantum mechanical calculations also provide accurate predictions of molecular geometric parameters. Optimized bond lengths typically show excellent agreement with experimental X-ray crystallographic data, with deviations generally less than 0.02 Angstroms. Bond angles calculated using Density Functional Theory methods usually agree with experimental values within 2-3 degrees [17] [18].
Natural Bond Orbital analysis provides detailed information about electron delocalization and bonding interactions within the molecule. This analysis reveals the extent of resonance delocalization in the carboxamide group and identifies stabilizing hyperconjugative interactions between occupied and vacant orbitals [17].
Molecular dynamics simulations provide dynamic insights into the conformational flexibility and preferred conformations of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide in solution. These simulations account for thermal motion and solvent effects, offering a more realistic representation of molecular behavior under physiological conditions [19] [7].
The conformational space of 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide is primarily defined by several key torsional angles. The most significant conformational degrees of freedom include rotation around the methylene bridge connecting the pyrrolidine nitrogen to the phenyl ring, rotation of the phenyl ring, and puckering motions of the pyrrolidine ring [19] [7].
Molecular dynamics simulations typically employ classical force fields such as GROMOS or CHARMM to describe interatomic interactions. These simulations are conducted in explicit solvent environments, commonly using Simple Point Charge water models or more sophisticated models that account for hydrogen bonding interactions. Simulation times typically range from 100 nanoseconds to several microseconds to ensure adequate sampling of conformational space [19].
Table 5: Conformational Analysis Parameters
Conformational Feature | Range of Motion | Dominant Conformations | Energy Barriers |
---|---|---|---|
Pyrrolidine ring pucker | Envelope forms | C2-endo, C3-endo | 2-5 kcal/mol |
Methylene bridge rotation | 0-360° | ±60°, ±180° | 3-8 kcal/mol |
Phenyl ring rotation | 0-360° | Planar orientations | 1-3 kcal/mol |
Carboxamide rotation | 0-180° | Z-configuration | 15-20 kcal/mol |
The pyrrolidine ring exhibits characteristic puckering motions during molecular dynamics simulations. The ring typically adopts envelope conformations with different carbon atoms serving as the flap position. Transitions between these envelope forms occur on timescales ranging from picoseconds to nanoseconds, depending on the energy barriers and solvent viscosity [19] [7].
Root Mean Square Deviation analysis tracks the overall structural stability during simulations. For well-folded conformations, Root Mean Square Deviation values typically stabilize between 1.5 and 3.0 Angstroms after initial equilibration periods of 10-20 nanoseconds. Larger deviations may indicate significant conformational transitions or structural instability [19].
Root Mean Square Fluctuation analysis identifies regions of high and low flexibility within the molecule. The methylene bridge and terminal amino group typically exhibit the highest fluctuations, with values ranging from 2.0 to 4.0 Angstroms, while the pyrrolidine ring shows more restricted motion with fluctuations of 1.0 to 2.5 Angstroms [19].
Radius of gyration measurements provide insights into the overall compactness of the molecular conformation. For 1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide, radius of gyration values typically range from 4.5 to 6.5 Angstroms, depending on the extended or folded nature of the conformation [19].
Solvent accessible surface area calculations reveal the extent of solvent exposure for different parts of the molecule. The aromatic ring and carboxamide group typically show high solvent accessibility, with surface areas of 150-250 square Angstroms, while the pyrrolidine ring may be partially buried depending on the overall conformation [19].
Hydrogen bonding analysis identifies intramolecular and intermolecular hydrogen bonding patterns that stabilize specific conformations. The amino group can form hydrogen bonds with the carboxamide oxygen, leading to folded conformations with hydrogen bond distances of 2.8 to 3.2 Angstroms. Intermolecular hydrogen bonds with water molecules typically occur with frequencies of 70-90% for the amino and carboxamide groups [19].
Principal component analysis of molecular dynamics trajectories identifies the dominant modes of conformational motion. The first few principal components typically account for 60-80% of the total conformational variance, revealing the most significant degrees of freedom. These principal components often correspond to collective motions such as overall bending or twisting of the molecule [19] [7].
Free energy landscapes constructed from molecular dynamics simulations reveal the thermodynamically preferred conformations and transition pathways between them. These landscapes typically show multiple local minima separated by energy barriers of 2-10 kilocalories per mole, corresponding to different conformational states accessible at room temperature [19] [7].
Table 6: Molecular Dynamics Simulation Results
Property | Average Value | Standard Deviation | Units |
---|---|---|---|
RMSD | 2.1 | 0.4 | Å |
Radius of Gyration | 5.3 | 0.3 | Å |
Solvent Accessible Surface Area | 420 | 25 | Ų |
Intramolecular H-bonds | 0.6 | 0.3 | Number |
Intermolecular H-bonds | 4.2 | 0.8 | Number |
The integration of molecular dynamics simulation results with experimental Nuclear Magnetic Resonance data provides validation of computational models and refinement of structural assignments. Nuclear Overhauser Effect restraints derived from experimental data can be incorporated into molecular dynamics simulations to ensure consistency with experimental observations [19] [7].
Temperature-dependent molecular dynamics simulations reveal the thermal stability and conformational transitions of the molecule. Elevated temperature simulations can accelerate conformational sampling and identify high-energy conformational states that may be relevant for biological activity or chemical reactivity [19].